molecular formula C19H19NO4 B6020454 N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B6020454
M. Wt: 325.4 g/mol
InChI Key: SREPIKKDHAWTML-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interactions with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-23-16-11-7-6-10-15(16)20-18(22)19(2)12-13-8-4-5-9-14(13)17(21)24-19/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREPIKKDHAWTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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